Dihexyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate
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Overview
Description
Dihexyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate typically involves the reaction of dihexyl phosphite with 2-[hydroxy(phenyl)amino]ethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper, can also be employed to facilitate the reaction and improve selectivity. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dihexyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dihexyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of dihexyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The phosphonate group can also mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells.
Comparison with Similar Compounds
Similar Compounds
- Diethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate
- Dibutyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate
- Dimethyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate
Uniqueness
Dihexyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological targets. The longer chains may enhance the compound’s ability to penetrate cell membranes and increase its stability in various environments.
Properties
CAS No. |
61211-71-0 |
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Molecular Formula |
C20H36NO4P |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(2-dihexoxyphosphorylethyl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C20H36NO4P/c1-3-5-7-12-17-24-26(23,25-18-13-8-6-4-2)19-16-21(22)20-14-10-9-11-15-20/h9-11,14-15,22H,3-8,12-13,16-19H2,1-2H3 |
InChI Key |
LWAINRNNQYXSJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(CCN(C1=CC=CC=C1)O)OCCCCCC |
Origin of Product |
United States |
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